An In-depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene: Properties and Protocols for Researchers
An In-depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene: Properties and Protocols for Researchers
CAS Number: 3224-36-0
This technical guide provides a comprehensive overview of 1-(Dichloro-1,3,5-triazinyl)-pyrene, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines experimental procedures for its application in fluorescence-based assays.
Core Properties and Data
1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene, is a multifunctional dye recognized for its utility in biological experiments.[1] Its core structure consists of a pyrene fluorophore attached to a reactive dichlorotriazine moiety. This unique combination allows for covalent labeling of biomolecules while retaining strong fluorescence characteristics. The compound is notable for its application as a polarity probe, exhibiting a significant solvatochromic red-shift in its fluorescence emission with increasing solvent polarity, while maintaining a high fluorescence quantum yield.[2]
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 3224-36-0 | [3][4] |
| Molecular Formula | C₁₉H₉Cl₂N₃ | [3] |
| Molecular Weight | 350.20 g/mol | [4] |
| Appearance | White powder | [3] |
| Solubility | Soluble in chloroform | [3] |
Photophysical Properties
1-(Dichloro-1,3,5-triazinyl)-pyrene is characterized by its sensitivity to the local environment, making it an excellent fluorescent probe for studying molecular microenvironments. A key feature is its large Stokes shift, which varies significantly with solvent polarity.[2]
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| n-Heptane | 490 | 2.8 | > 0.74 | [2] |
| Cyclohexane | 490 | - | > 0.74 | [2] |
| Toluene | 2030 | 3.4 | > 0.74 | [2] |
| Ethyl Acetate | 3160 | - | > 0.74 | [2] |
| Acetonitrile | 4050 | 4.2 | > 0.74 | [2] |
The fluorescence quantum yield was measured using quinine sulfate as a standard.[2]
Experimental Protocols
Synthesis of 1-(Dichloro-1,3,5-triazinyl)-pyrene
The synthesis of 1-(Dichloro-1,3,5-triazinyl)-pyrene is achieved through a Friedel-Crafts alkylation of pyrene with cyanuric chloride.[2] The following is a detailed experimental protocol adapted from the literature.
Materials:
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Pyrene
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Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous benzene
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Hydrochloric acid (HCl), dilute
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Drying agent (e.g., anhydrous sodium sulfate)
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Solvents for purification (e.g., column chromatography)
Procedure:
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Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.
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Catalyst Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride to the stirred solution under a nitrogen atmosphere.
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Reagent Addition: Dissolve cyanuric chloride in anhydrous benzene and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.
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Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure 1-(Dichloro-1,3,5-triazinyl)-pyrene.
Logical Workflow for Synthesis:
Caption: Synthesis of 1-(Dichloro-1,3,5-triazinyl)-pyrene.
General Protocol for Protein Labeling
The dichlorotriazine moiety of 1-(Dichloro-1,3,5-triazinyl)-pyrene is reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This allows for stable, covalent labeling.
Materials:
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Protein of interest in a suitable buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 9.0)
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1-(Dichloro-1,3,5-triazinyl)-pyrene
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Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
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Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a stock solution of 1-(Dichloro-1,3,5-triazinyl)-pyrene in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
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Labeling Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dye stock solution.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Quenching (Optional): Stop the reaction by adding a small volume of the quenching reagent and incubate for another hour at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Experimental Workflow for Protein Labeling:
Caption: Workflow for covalent labeling of proteins.
General Protocol for Live Cell Imaging
The reactivity of 1-(Dichloro-1,3,5-triazinyl)-pyrene allows for the labeling of cell surface proteins on live cells. The following is a generalized protocol that may require optimization depending on the cell type and experimental conditions.
Materials:
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Cells cultured on a suitable imaging dish or slide
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Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
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1-(Dichloro-1,3,5-triazinyl)-pyrene stock solution (in DMSO)
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Washing buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Staining Solution Preparation: Prepare a staining solution by diluting the 1-(Dichloro-1,3,5-triazinyl)-pyrene stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
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Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
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Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
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Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission dependent on local polarity, typically in the range of 375-480 nm).
Signaling Pathway Visualization:
While 1-(Dichloro-1,3,5-triazinyl)-pyrene is not known to directly participate in signaling pathways, it can be used to visualize components of these pathways. For instance, if a specific cell surface receptor involved in a signaling cascade is labeled with this dye, its localization and trafficking can be monitored in response to stimuli.
Caption: Visualization of a signaling component.
